6-Fluoropyridine-2-carboxamide

Description

Structural Characterization and Chemical Identity

The precise identification and characterization of a chemical compound are paramount for its application in research and development. This section outlines the key identifiers and structural features of 6-Fluoropyridine-2-carboxamide.

The molecular formula of this compound is C₆H₅FN₂O. scbt.com This formula indicates that each molecule is composed of six carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molar mass of the compound is 140.12 g/mol . scbt.comsynquestlabs.com

| Chemical Identifier | Value |

| Molecular Formula | C₆H₅FN₂O |

| Molar Mass | 140.12 g/mol |

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. sigmaaldrich.cn It is also known by several synonyms, which are often used in chemical literature and commercial catalogs. These include:

2-Carbamoyl-6-fluoropyridine sigmaaldrich.cn

2-(Aminocarbonyl)-6-fluoropyridine sigmaaldrich.cn

6-Fluoropicolinamide chemicalbook.com

| Name Type | Name |

| IUPAC Name | This compound |

| Synonym | 2-Carbamoyl-6-fluoropyridine |

| Synonym | 2-(Aminocarbonyl)-6-fluoropyridine |

| Synonym | 6-Fluoropicolinamide |

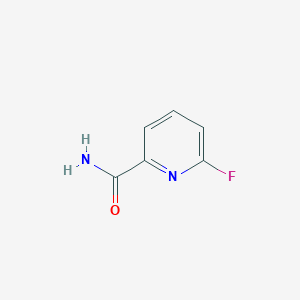

The structure of this compound is defined by a pyridine (B92270) ring substituted with a fluorine atom and a carboxamide group at specific positions. This arrangement of functional groups is crucial to its chemical properties and reactivity.

The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. In this compound, this ring is substituted at the 2 and 6 positions. Pyridine-2,6-dicarboxamide derivatives are noted for their ability to act as chelating ligands for various metal cations and small molecules. mdpi.comnih.gov

A fluorine atom is attached to the carbon atom at the 6-position of the pyridine ring. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity and small size.

A carboxamide group (-CONH₂) is attached to the carbon atom at the 2-position of the pyridine ring. The carboxamide functional group is a key feature in many biologically active molecules and provides sites for hydrogen bonding, which can influence molecular interactions and crystal packing. nih.gov

Structural Representation and Key Functional Moieties

Hydroxamic Acid Moiety

Research Significance and Applications in Chemical Sciences

The significance of this compound in the chemical sciences is multifaceted, stemming from its utility as a versatile building block.

Role as a Fluorinated Pyridine Building Block

The presence of the fluorine atom makes this compound a valuable fluorinated pyridine building block. nih.gov Organofluorine compounds are of great interest in materials science and pharmaceuticals due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. researchgate.netnih.gov The fluorine atom at the 2-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at this position. nih.gov This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

Contribution to Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comrsc.org The introduction of fluorine can enhance a drug candidate's pharmacokinetic profile. nih.gov Consequently, this compound serves as a key starting material or intermediate in the synthesis of various compounds with potential therapeutic applications. For instance, it has been cited in patents for the synthesis of inhibitors of enzymes such as tyrosine kinases, which are implicated in diseases like cancer.

Current Research Landscape and Gaps

The current research landscape for this compound is primarily centered on its application as a building block in the synthesis of larger, more complex molecules for medicinal and materials science applications. Its utility in SNAr reactions is well-documented in patent literature, showcasing its importance in industrial research and development.

However, there appear to be several gaps in the academic literature. There is a noticeable lack of fundamental studies on the compound itself, such as detailed investigations into its physical organic properties or its coordination chemistry. As mentioned previously, the exploration of its derivatives, such as the corresponding hydroxamic acid, is also an underexplored area.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRHXEUDAFUUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377707 | |

| Record name | 6-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-03-9 | |

| Record name | 6-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 369-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Fluoropyridine 2 Carboxamide and Its Derivatives

Established Synthetic Routes to 6-Fluoropyridine-2-carboxamide

Multi-step Pathways from 2-Cyanopyridine (B140075) Derivatives

A common and effective strategy for synthesizing this compound begins with a 2-cyanopyridine derivative. This multi-step approach offers a versatile pathway where the cyano group serves as a precursor to the final carboxamide functionality. The synthesis typically involves the initial formation of a halopyridine, which is then converted to the desired 2-cyanopyridine.

For instance, the preparation of 2-cyano-3-chloro-5-trifluoromethylpyridine can be achieved by reacting the corresponding 2-bromo analogue with cuprous cyanide in dimethylformamide. google.com However, this method involves heavy metals and polar solvents that can be difficult to remove. google.com An alternative, higher-yielding process involves the treatment of a 2-halopyridine with a cyanide source and a catalyst in an aqueous or solvent-free system. google.com For example, 3-chloro-2-cyano-5-trifluoromethylpyridine was synthesized in 90% yield from 3-chloro-2-fluoro-5-trifluoromethylpyridine using potassium cyanide in water with a phase-transfer catalyst. google.com

Table 1: Synthesis of 2-Cyanopyridine Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 3-chloro-2-fluoro-5-trifluoromethylpyridine | KCN, Aliquat 336, H₂O | 3-chloro-2-cyano-5-trifluoromethylpyridine | 90% | google.com |

| 3-chloro-2-fluoro-5-trifluoromethylpyridine | NaCN, Tetrabutylammonium bromide | 3-chloro-2-cyano-5-trifluoromethylpyridine | 82% | google.com |

Fluorination Techniques

The introduction of a fluorine atom onto the pyridine (B92270) ring is a critical step and can be accomplished through several methods, primarily categorized as electrophilic or nucleophilic fluorination.

Electrophilic fluorination reagents, such as Selectfluor® (F-TEDA-BF₄), are effective for introducing fluorine into electron-rich aromatic systems. researchgate.netresearchgate.net These N-F reagents have significantly advanced the selective incorporation of fluorine atoms. researchgate.net The fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov While direct fluorination of pyridine itself can be challenging due to the ring's electron-deficient nature, this method is applicable to activated pyridine derivatives. youtube.com The reaction mechanism is believed to proceed through a single electron transfer (SET) pathway. researchgate.net

Nucleophilic aromatic substitution (SNA) is a widely used method for introducing fluorine onto a pyridine ring. nih.govacs.org This approach involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) anion. acs.orgmdpi.com The reactivity of halopyridines in SNAr reactions is significantly influenced by the halogen, with fluoropyridines reacting much faster than chloropyridines. nih.govacs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.govacs.org

Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF) in polar aprotic solvents like DMSO or DMF. mdpi.com The efficiency of the substitution can be enhanced by the presence of activating groups ortho or para to the leaving group. epa.gov For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate was successfully replaced by fluoride in 38% yield using CsF in refluxing DMSO. mdpi.com

Table 2: Nucleophilic Aromatic Fluorination of Pyridine Derivatives

Carboxamide Formation (Hydrolysis of Nitrile Group)

The conversion of the nitrile group (-CN) to a carboxamide (-CONH₂) is a crucial final step. This transformation is typically achieved through partial hydrolysis of the nitrile. While complete hydrolysis of nitriles leads to carboxylic acids, controlled conditions can isolate the amide intermediate. chemistrysteps.comlibretexts.org

Several methods exist for this conversion. One common approach is acid- or base-catalyzed hydrolysis under mild conditions. google.comcommonorganicchemistry.com For instance, using milder conditions such as HCl at 40°C has been reported to favor the formation of the amide. chemistrysteps.com Another effective method involves the use of hydrogen peroxide in an alkaline solution, which provides a mild route to the amide. commonorganicchemistry.com The use of a solid heterogeneous catalyst for the hydrolysis of pyridine nitriles has also been patented, offering the advantage of catalyst reuse. google.com

Table 3: Methods for Nitrile to Amide Conversion

| Reagents | Conditions | Key Features | Reference(s) |

| HCl | 40°C | Milder acidic conditions to stop at the amide stage. | chemistrysteps.com |

| NaOH/H₂O₂ | Alkaline solution | Mild conversion to amide. | commonorganicchemistry.com |

| Solid heterogeneous catalyst | Catalytic hydrolysis | Allows for catalyst recycling. | google.com |

| tert-Butanol | Solvent | Reported to facilitate stopping the hydrolysis at the amide. | chemistrysteps.com |

Minimizing Dehalogenation and Preventing Tautomerization

During the synthesis of halopyridines, particularly those bearing other functional groups, dehalogenation can be a significant side reaction. google.com This is especially true for catalytic hydrogenation processes intended for other functional group transformations. To minimize dehalogenation, reaction conditions must be carefully controlled. For instance, in-situ hydrogen generation from an alcohol-water phase in the presence of a supported catalyst has been shown to selectively dehalogenate halogenated pyridines under mild conditions. google.com

Another consideration in the chemistry of pyridine derivatives is the potential for tautomerization, particularly in hydroxypyridines which can exist in equilibrium with their pyridone forms. In the context of this compound synthesis, this is less of a direct issue but highlights the importance of controlling reaction pathways to avoid unintended isomers. The strategic choice of reagents and reaction conditions is paramount to ensure the desired product is formed with high selectivity and yield, avoiding side reactions like dehalogenation or unwanted tautomeric forms. nih.gov

Synthesis of Radiolabeled this compound Analogs

The development of radiolabeled analogs of this compound is of significant interest for their potential application as positron emission tomography (PET) imaging agents. nih.govresearchgate.net PET is a non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes. nih.gov The radionuclide fluorine-18 (B77423) (¹⁸F) is a favored choice for PET tracer development due to its optimal decay characteristics, including a half-life of 109.7 minutes and low positron energy. researchgate.net

Fluorine-18 Labeling Strategies

The introduction of fluorine-18 into the 6-position of the pyridine-2-carboxamide core is typically achieved through a one-step radiofluorination process. nih.gov This involves the nucleophilic aromatic substitution (SₙAr) of a suitable precursor with [¹⁸F]fluoride. researchgate.net The synthesis of novel [¹⁸F]labeled pyridine-2-carboxamide derivatives has been successfully demonstrated for potential use as small-molecule probes for imaging the immune checkpoint protein PD-L1 in cancer. nih.gov In these syntheses, high radiochemical yields and purity essential for clinical translation have been reported. nih.gov

A common strategy involves the use of precursors where a leaving group, such as a halogen or a nitro group, is present at the 6-position of the pyridine ring. researchgate.netresearchgate.net The choice of precursor and reaction conditions, including the solvent and temperature, are critical for achieving high labeling efficiency.

Nucleophilic Heteroaromatic Radiofluorination

Nucleophilic heteroaromatic radiofluorination is a cornerstone for the synthesis of [¹⁸F]this compound and its analogs. researchgate.netresearchgate.net This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 6-positions towards nucleophilic attack. researchgate.net The process typically involves the reaction of a precursor molecule, such as a 6-bromo- or 6-nitropyridine-2-carboxamide (B1612703) derivative, with [¹⁸F]fluoride. researchgate.netresearchgate.net

The [¹⁸F]fluoride is usually activated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a base like potassium carbonate. researchgate.netresearchgate.net The reaction is commonly carried out in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, typically between 150°C and 180°C. researchgate.net These conditions promote the displacement of the leaving group by the [¹⁸F]fluoride ion. For instance, the radiofluorination of halogen-substituted 2-pyridinecarboxamide precursors with K[¹⁸F]F-K₂₂₂ in DMSO has been shown to produce [¹⁸F]fluoride incorporation yields ranging from 67% to 98%. researchgate.net

| Precursor | Leaving Group | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

| 6-Bromo-2-pyridinecarboxamide | Bromo | K[¹⁸F]F-K₂₂₂/DMSO, 150-180°C | 67-98% | researchgate.net |

| 6-Nitro-2-pyridinecarboxamide | Nitro | K[¹⁸F]F-K₂₂₂/DMSO, 140°C | High | researchgate.net |

| PD-L1 targeting precursor | Not specified | One-step radiofluorination | 30-44% | nih.gov |

Post-Fluorination Derivatizations (e.g., Hofmann-type Rearrangements)

Following the successful incorporation of fluorine-18, the resulting [¹⁸F]this compound can undergo further chemical transformations to yield other valuable radiolabeled synthons. A notable example is the Hofmann-type rearrangement, which converts the primary carboxamide into a primary amine with one less carbon atom. researchgate.netwikipedia.org

Derivatization and Functionalization Strategies

Beyond radiolabeling, the this compound scaffold can be modified through various chemical reactions to generate a library of compounds with diverse properties. These strategies primarily target the fluoride group and the carboxamide moiety.

Nucleophilic Aromatic Substitution on the Fluoride Group

The fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) by a variety of nucleophiles. nih.gov This reactivity is enhanced by the electronegativity of the fluorine atom and the electron-deficient nature of the pyridine ring. nih.gov The reaction of 2-fluoropyridines with nucleophiles is generally faster than that of their chloro- or bromo-analogs. nih.gov

While many reported SₙAr reactions on fluoropyridines have been conducted under harsh conditions with strong nucleophiles and high temperatures, milder conditions can be employed, allowing for the presence of a wider range of functional groups. nih.gov This opens up possibilities for the late-stage functionalization of complex molecules containing the this compound core.

Reactions Involving the Carboxamide Moiety

The carboxamide group of this compound is a versatile functional handle for further derivatization. As discussed previously, the Hofmann rearrangement provides a pathway to 6-fluoro-2-aminopyridine derivatives. researchgate.netwikipedia.orgorgoreview.com This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org

Beyond the Hofmann rearrangement, the carboxamide group can potentially undergo other transformations common to primary amides. These could include dehydration to the corresponding nitrile (6-fluoropyridine-2-carbonitrile), hydrolysis to the carboxylic acid (6-fluoropyridine-2-carboxylic acid), or reaction with various reagents to form N-substituted amides. The chemoselectivity of these reactions would need to be carefully controlled, especially in the presence of the reactive fluoride group on the pyridine ring.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Hofmann Rearrangement | Br₂, aq. base | Primary amine | researchgate.netwikipedia.org |

| Hydrolysis | Acid or base catalysis | Carboxylic acid | General |

| Dehydration | Dehydrating agent | Nitrile | General |

Synthesis of Metal Complexes and Chelating Agents

The structural motif of this compound, featuring a pyridine nitrogen, an amide group, and a fluorine atom, endows it with excellent chelating properties, making it a versatile ligand for the formation of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group can act as a bidentate ligand, coordinating to a central metal ion. While direct crystallographic data for metal complexes of this compound is not extensively reported, the behavior of analogous pyridine-carboxamide and pyridine-dicarboxamide ligands provides significant insight into its coordination chemistry. rsc.orgnih.govresearchgate.net

Research on related pyridine-dicarboxamide ligands has demonstrated their ability to form stable complexes with various transition metals, including copper(II). rsc.orgnih.govresearchgate.net X-ray crystallographic analyses of these complexes reveal that the deprotonated amidic nitrogen atoms, along with the pyridine nitrogen, participate in coordinating the metal ions. rsc.orgnih.gov For instance, complexes with copper(II) have been shown to form mono-, di-, tri-, and even tetranuclear structures, showcasing the ligand's ability to bridge multiple metal centers. rsc.orgnih.gov

A closely related compound, 6-fluoropyridine-2-carbonitrile, has been shown to form a centrosymmetric dinuclear complex with silver(I), where the complex exhibits a ladder-like structure. This further underscores the capacity of the fluorinated pyridine scaffold to participate in the formation of intricate coordination networks.

The chelating ability of these ligands is crucial for various applications, including catalysis and the development of new materials. The fluorine substituent in this compound can subtly influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Table 1: Selected Crystallographic Data for a Related Pyridine-2,6-dicarboxamide Copper(II) Complex rsc.orgnih.gov

| Parameter | Value |

| Complex | [Cu₃(L)₂(μ₂-OAc)₂] (where L = 2,6-bis(pyrazine-2-carboxamido)pyridine) |

| Coordination Geometry | Approximately linear arrangement of three Cu(II) ions |

| Ligand Binding | Deprotonated amidic nitrogen atoms and pyridine nitrogen |

| Bridging Ligands | Acetate anions |

This table presents data for a complex of a related pyridine-dicarboxamide ligand to illustrate the chelating behavior.

Incorporation into Complex Molecular Scaffolds (e.g., APIs)

The this compound moiety is a valuable building block for the construction of complex molecular scaffolds, particularly in the development of active pharmaceutical ingredients (APIs). acs.orgresearchgate.net The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug molecules. researchgate.net

A prominent example of its incorporation into a complex, medicinally relevant molecule is in the synthesis of PET (Positron Emission Tomography) tracers. For instance, [¹⁸F]AV-1451 (also known as [¹⁸F]T807), a PET tracer developed for imaging tau protein aggregates in the brain, incorporates a fluorinated pyridine core. nih.gov The synthesis of such tracers often involves a late-stage fluorination step, highlighting the importance of robust and efficient methods for introducing fluorine into the pyridine ring. acs.orgnih.gov

The synthetic utility of fluorinated pyridines extends to a wide range of medicinally important compounds. The C-F bond is generally stable, yet the fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at a late stage of a synthetic sequence. acs.orgnih.gov This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. For example, the synthesis of the integrin inhibitor SB-273005 involves a precursor, 6-(methylamino)-2-pyridineethanol, which can be synthesized more efficiently through a C-H bond fluorination and subsequent SNAr sequence. acs.org

Table 2: Examples of APIs or Bioactive Molecules Containing a Fluorinated Pyridine Moiety

| Compound/Precursor | Application/Significance | Reference |

| [¹⁸F]AV-1451 ([¹⁸F]T807) | PET tracer for imaging tau pathology in Alzheimer's disease. | nih.gov |

| SB-273005 (precursor) | Integrin inhibitor. | acs.org |

| Betahistine derivatives | Histamine agonist used in the treatment of Ménière's disease. | nih.gov |

| Etoricoxib | Selective COX-2 inhibitor for arthritis treatment. | acs.org |

Synthetic Challenges and Optimization

The synthesis of this compound and its derivatives is not without its challenges. Researchers have focused on optimizing reaction conditions to improve yields, control regioselectivity, and develop milder, more general synthetic protocols.

Yield Enhancement Techniques (e.g., Inert Atmosphere)

The synthesis of fluorinated pyridines can be sensitive to atmospheric conditions. For instance, the fluorinating agent silver(II) fluoride (AgF₂) is hygroscopic and can decompose in the presence of water. acs.org To maximize reaction yields, it is often beneficial to perform reactions under an inert atmosphere, such as nitrogen or argon. acs.org However, studies have shown that for certain fluorination reactions, assembling the reaction under a nitrogen atmosphere after weighing the reagents in the air results in only a slight decrease in yield compared to conducting the entire procedure within a glovebox. acs.org This indicates that while a completely inert environment is ideal, practical laboratory setups with good air-sensitive techniques can still provide high yields.

Control of Regioselectivity in Fluorination

Controlling the position of fluorination on the pyridine ring is a critical aspect of synthesizing specific isomers of fluorinated pyridines. Direct fluorination of pyridine can lead to a mixture of products. However, significant progress has been made in achieving high regioselectivity. The use of silver(II) fluoride (AgF₂) has been shown to be highly effective for the site-selective fluorination of pyridines and diazines, with exclusive selectivity for fluorination at the position adjacent to the nitrogen atom (the C2 position). researchgate.netnih.gov This method is particularly advantageous as it often proceeds under mild conditions. researchgate.netnih.gov

For 3-substituted pyridines, fluorination with AgF₂ generally shows a strong preference for the C2 position. acs.orgnih.gov However, the electronic nature of the substituent at the 3-position can influence the regioselectivity, with some substituents leading to mixtures of 2-fluoro and 6-fluoro isomers. acs.orgnih.gov

Development of Mild and General Reaction Conditions

A major goal in synthetic chemistry is the development of reactions that proceed under mild conditions and are tolerant of a wide range of functional groups. This is particularly important in the synthesis of complex molecules like APIs. Significant efforts have been directed towards developing mild and general conditions for the synthesis and subsequent functionalization of this compound and its analogues.

The use of AgF₂ for fluorination allows the reaction to occur at ambient temperature, often within an hour. researchgate.netnih.gov Furthermore, the resulting 2-fluoropyridines can undergo nucleophilic aromatic substitution (SNAr) reactions under much milder conditions than their chloro- or bromo-analogues. acs.orgnih.gov This increased reactivity of the C-F bond in SNAr reactions allows for the introduction of a diverse array of nucleophiles, including amines, alcohols, and thiols, under conditions that preserve other sensitive functional groups within the molecule. acs.org

Analytical Techniques for Purity and Structural Confirmation in Synthesis

A suite of analytical techniques is essential to confirm the purity and elucidate the structure of newly synthesized this compound and its derivatives. These methods provide crucial information about the molecular weight, elemental composition, connectivity of atoms, and three-dimensional structure.

Table 3: Analytical Techniques for the Characterization of this compound and its Derivatives

| Analytical Technique | Information Provided | Reference(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | nih.govchemicalbook.comrsc.org |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. | nih.govrsc.orgspectrabase.com |

| ¹⁹F NMR | Directly observes the fluorine atom, providing information on its chemical environment and coupling to other nuclei. This is particularly useful for confirming successful fluorination. | fluorine1.runih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can aid in structural elucidation. | mdpi.comnih.gov |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and stereochemistry. | rsc.orgnih.govresearchgate.netmssm.edu |

| Infrared (IR) and Raman Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-F) based on their characteristic vibrational frequencies. | uantwerpen.be |

| Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) | Used to monitor the progress of a reaction and to assess the purity of the final product. | acs.org |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm the empirical formula. | mdpi.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule and can be used to study the formation of metal complexes. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is primarily used to assess the purity of a sample and to monitor the progress of chemical reactions. While specific, validated methods for this compound are not extensively published in peer-reviewed literature, standard reversed-phase HPLC (RP-HPLC) protocols are generally applicable.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved on a non-polar stationary phase (like a C18 column) with a polar mobile phase. A gradient elution, starting with a high percentage of an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol), is commonly employed to ensure good resolution and peak shape. Detection is most often performed using a UV detector, as the pyridine ring and carboxamide group contain chromophores that absorb UV light. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

General HPLC parameters suitable for the analysis of fluorinated aromatic amides are summarized in the table below.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~254 nm or ~270 nm |

| Injection Volume | 5 - 20 µL |

This table represents a generalized set of starting conditions for method development and is not based on a specific published analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. ¹H, ¹³C, and ¹⁹F NMR experiments each provide unique and complementary information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the amide protons. The three aromatic protons will appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The proton at position 4 will likely be a triplet of doublets, while the protons at positions 3 and 5 will be doublets of doublets. The amide protons (-CONH₂) may appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom of the carbonyl group (C=O) will be the most downfield-shifted signal. The carbon atom directly bonded to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the pyridine ring will also exhibit smaller two-, three-, and four-bond couplings to the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, it is expected to show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. nih.gov This signal will be split into a doublet of doublets due to coupling with the adjacent protons at positions 3 and 5 of the pyridine ring. The use of ¹⁹F NMR is particularly valuable in monitoring reactions involving fluorinated compounds. nih.gov

The following table summarizes the predicted NMR data for this compound based on known data for similar structures like 2-fluoropyridine and pyridine-2-carboxamide.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | ~8.0-8.2 (H3) | dd | JH3-H4 ≈ 8, JH3-F6 ≈ 2 |

| ~7.8-8.0 (H4) | t or td | JH4-H3 ≈ 8, JH4-H5 ≈ 8 | |

| ~7.2-7.4 (H5) | dd | JH5-H4 ≈ 8, JH5-F6 ≈ 9 | |

| ~7.5-8.5 (-NH₂) | br s | - | |

| ¹³C | ~165-170 (C=O) | s | - |

| ~160-165 (C6) | d | ¹JCF ≈ 240-250 | |

| ~150-155 (C2) | d | ²JCF ≈ 15-20 | |

| ~140-145 (C4) | d | ³JCF ≈ 5-10 | |

| ~120-125 (C3) | d | ³JCF ≈ 3-5 | |

| ~110-115 (C5) | d | ²JCF ≈ 30-40 | |

| ¹⁹F | ~ -65 to -75 (vs. CFCl₃) | dd | JF6-H5 ≈ 9, JF6-H3 ≈ 2 |

This table contains predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS/LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it is a powerful tool for confirming the molecular weight and obtaining structural information about this compound.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, in positive ion mode. For this compound (C₆H₅FN₂O, Molecular Weight: 140.12 g/mol ), the expected m/z for the protonated molecule would be approximately 141.03. scbt.com Adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

Tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Expected fragmentation pathways for this compound would likely involve the loss of the amide group (-CONH₂) or the neutral loss of isocyanic acid (HNCO).

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₆H₆FN₂O]⁺ | 141.05 | Protonated molecular ion |

| [M+Na]⁺ | [C₆H₅FN₂ONa]⁺ | 163.03 | Sodium adduct |

| [M-NH₂]⁺ | [C₆H₄FNO]⁺ | 124.02 | Loss of the amino group from the protonated molecule |

| [M+H-H₂NCO]⁺ | [C₅H₅FN]⁺ | 98.04 | Loss of the entire carboxamide group |

This table provides predicted m/z values for common ions and fragments. The relative intensities of these ions would depend on the specific instrument and conditions used.

Iii. Structural Analysis and Computational Studies of 6 Fluoropyridine 2 Carboxamide and Its Complexes

X-ray Crystallographic Studies

X-ray crystallography provides precise information about the atomic and molecular structure of a crystalline solid. This technique has been employed to study 6-Fluoropyridine-2-carboxamide and related compounds, revealing key details about their solid-state conformation and intermolecular interactions.

In a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, X-ray diffraction revealed a nearly planar molecule. nih.govmssm.edu The crystal structures of symmetrical pyridine-2-carboxamides, such as N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide) and N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide), have also been elucidated, demonstrating extended hydrogen-bonded networks. nih.govresearchgate.net The crystal data for 6-bromopyridine-2-carboxamide, a related halo-substituted derivative, shows it crystallizes in a monoclinic system. nih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. These interactions are crucial in determining the physical properties of the solid.

Hydrogen bonds are a predominant intermolecular force in the crystal structures of pyridine (B92270) carboxamide derivatives. In the crystal of 6-fluoro-3-hydroxypyrazine-2-carboxamide, the packing is governed by hydrogen bonds and stacking interactions. nih.govmssm.edu Symmetrical pyridine-2-carboxamides exhibit extended hydrogen-bonded sequences involving their amide groups, which can lead to the formation of one-dimensional chains and even porous three-dimensional lattices. nih.govresearchgate.net In N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional C-H···O and C-H···F hydrogen bonds are observed. nih.gov The crystal structure of 6-bromopyridine-2-carboxamide reveals intermolecular bifurcated N-H···(O,O) hydrogen bonds that link the molecules into sheets. nih.gov The presence of amide functional groups makes pyridine carboxamide derivatives ideal for forming robust hydrogen-bonded networks. researchgate.net

Aromatic rings, like the pyridine ring in this compound, can interact through π-π stacking. In the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, well-defined π-stacking involving the pyridine rings is a key feature. nih.gov For N,N'-(butane-1,4-diyl)bis(pyridine-2-carboxamide), hydrogen-bonded chains interlock via π-π interactions between the pyridine rings of neighboring molecules. nih.gov In some pyridine-2,5-dicarboxylate (B1236617) complexes, π-π stacking interactions are observed with centroid-centroid distances between aromatic rings of approximately 3.47 Å and 3.71 Å. researchgate.net The interplay of hydrogen bonding and π-π stacking is a common theme in the crystal engineering of such compounds. nih.gov

The presence of a fluorine atom can significantly influence the intermolecular interactions within a crystal structure. Fluorine is highly electronegative and can participate in various non-covalent interactions. In N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional pyridine-fluorine C-H···F hydrogen bonding is observed. nih.gov The high electronegativity of fluorine can also accelerate nucleophilic aromatic substitution reactions of fluoropyridines, indicating its influence on the electronic properties of the pyridine ring. acs.orgnih.gov The introduction of fluorine can lead to C–F···C=O interactions, which have been observed to increase the potency of some enzyme inhibitors. nih.gov The aggregation of neighboring stacks in some two-component crystals is due to C–H···F interactions. rsc.org

For example, in pyrimidine (B1678525) derivatives, C-C bond lengths in the ring are typically in the range of 1.37-1.40 Å, and C-N bonds are around 1.32-1.35 Å. researchgate.net The C=O bond length in similar amide structures is approximately 1.22 Å. researchgate.net The bond angles in the pyrimidine ring are generally around 116°-122°, consistent with sp2 hybridization. researchgate.net The table below presents typical bond lengths and angles for related pyridine and carboxamide structures, which can serve as an estimate for this compound.

| Bond/Angle | Typical Value |

| C-C (aromatic) | 1.37 - 1.40 Å |

| C-N (aromatic) | 1.32 - 1.35 Å |

| C-C (amide) | ~1.52 Å |

| C=O (amide) | ~1.22 Å |

| C-N (amide) | ~1.33 Å |

| C-F | ~1.35 Å |

| N-C-C (ring) | 116° - 122° |

| C-C-C (ring) | 116° - 122° |

| O=C-N (amide) | ~122° |

Note: These values are approximate and can vary depending on the specific chemical environment and crystalline form.

Crystal Packing and Intermolecular Interactions

Spectroscopic Characterization Beyond Identification

Advanced spectroscopic methods are crucial for understanding the nuanced structural and electronic properties of this compound and its derivatives. Techniques such as solid-state NMR, UV-Vis, IR, Raman, and ESR spectroscopy each probe different aspects of the molecular and electronic structure.

Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of crystalline and amorphous materials. For this compound, this method can provide information on the different carbon environments within the solid material. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of the low-abundance 13C nucleus and to average out anisotropic interactions, resulting in sharper, more resolved spectra ucsb.eduresearchgate.net.

In a typical solid-state 13C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom in the molecule. The chemical shifts are sensitive to the local electronic environment. For instance, the carbonyl carbon (C=O) of the amide group would appear at the lowest field (highest ppm value), typically in the range of 155-175 ppm bas.bgwisc.edu. The carbon atom bonded to fluorine (C6) would exhibit a large chemical shift due to the high electronegativity of fluorine and would likely show splitting due to C-F coupling. The other aromatic carbons of the pyridine ring would resonate in the typical aromatic region (110-160 ppm), with their precise shifts influenced by the positions of the fluorine and carboxamide substituents bas.bgmarquette.edu. The presence of multiple conformations or packing arrangements in the crystal lattice could lead to the appearance of additional, distinct signals for chemically equivalent carbons ucsb.edu.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C=O (Amide) | 155 - 175 | Typically the most downfield signal due to the electronegative oxygen atom. bas.bgwisc.edu |

| C6 (C-F) | 150 - 165 | Large downfield shift and potential splitting due to the attached fluorine atom. marquette.edu |

| C2 (C-CONH2) | 145 - 155 | Influenced by the electron-withdrawing amide group. |

| C3, C4, C5 | 110 - 140 | Aromatic region; specific shifts depend on the electronic effects of the substituents. bas.bg |

This table presents expected chemical shift ranges for this compound in solid-state 13C NMR, based on typical values for similar functional groups.

UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within this compound and, more revealingly, its metal complexes. The spectrum of the free ligand is typically characterized by absorption bands in the ultraviolet region corresponding to π→π* transitions within the pyridine ring and n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms researchgate.net.

Upon coordination to a metal ion, new absorption bands often appear, providing significant insight into the geometry and electronic structure of the complex. These new bands can include:

Ligand-to-Metal Charge Transfer (LMCT): Where an electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): Involving an electronic transition from a metal d-orbital to an empty π* orbital of the ligand. This is common in complexes with metals in low oxidation states and ligands with low-lying π* orbitals researchgate.net.

d-d Transitions: In complexes of transition metals, these are transitions between d-orbitals of the metal center. These bands are often weak and can be observed in the visible region of the spectrum nih.gov.

For example, copper(II) complexes with pyridine-carboxamide type ligands often display a broad, low-intensity d-d absorption band in the 550–800 nm range and more intense charge-transfer bands at higher energies (shorter wavelengths) nih.gov. The position and intensity of these bands are sensitive to the coordination environment of the metal ion researchgate.netresearchgate.net.

| Complex Type | Typical λmax (nm) | Assignment | Reference |

|---|---|---|---|

| Free Ligand | ~230-280 | π→π* (Pyridine Ring) | researchgate.net |

| Free Ligand | ~300-340 | n→π* (C=O, Pyridine N) | nih.gov |

| Cu(II) Complex | ~340-450 | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

| Cu(II) Complex | ~550-800 | d-d Transitions | nih.gov |

This table provides representative UV-Vis absorption data for pyridine-carboxamide type ligands and their copper(II) complexes.

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. The spectra provide a "fingerprint" that is characteristic of the molecule's structure and bonding. For this compound, key vibrational bands can be assigned to specific functional groups.

N-H Vibrations: The amide group (-CONH₂) exhibits characteristic N-H stretching vibrations, typically appearing as two bands in the 3100–3500 cm⁻¹ region for the asymmetric and symmetric stretches core.ac.uk.

C=O Vibration: The carbonyl (C=O) stretching vibration is a strong, prominent band in the IR spectrum, usually found in the 1650–1700 cm⁻¹ range. Its position can shift upon coordination to a metal ion, which is indicative of the carbonyl oxygen's involvement in bonding elixirpublishers.com.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400–1610 cm⁻¹ region elixirpublishers.com.

C-F Vibration: The C-F stretching vibration is expected to produce a strong band in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, often aided by theoretical calculations core.ac.ukelixirpublishers.com.

| Vibrational Mode | Expected Wavenumber (cm-1) | Spectroscopy | Reference |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | IR, Raman | core.ac.uk |

| C=O Stretch (Amide I) | 1650 - 1700 | IR (Strong) | elixirpublishers.com |

| N-H Bend (Amide II) | 1590 - 1650 | IR | core.ac.uk |

| C=C, C=N Ring Stretch | 1400 - 1610 | IR, Raman | elixirpublishers.com |

| C-F Stretch | 1000 - 1300 | IR (Strong) | nist.gov |

This table summarizes characteristic vibrational frequencies for the functional groups in this compound.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, making it exceptionally useful for studying complexes of paramagnetic metal ions like Cu(II) (d⁹ configuration). The ESR spectrum provides detailed information about the electronic environment of the metal ion nih.gov.

For a Cu(II) complex of this compound, the spectrum is typically characterized by g-values and hyperfine coupling constants (A-values). In frozen solutions or powders, anisotropy in the magnetic parameters can be observed, leading to different values for the magnetic field parallel (g∥, A∥) and perpendicular (g⊥, A⊥) to the principal symmetry axis of the complex researchgate.net. The relationship between these parameters (e.g., g∥ > g⊥ > 2.0023) can indicate the ground electronic state and the geometry of the complex, such as a tetragonally distorted octahedral or square-planar environment researchgate.netresearchgate.net. The magnitude of the hyperfine coupling constant A∥ is related to the covalency of the metal-ligand bond.

| ESR Parameter | Typical Value for Cu(II) Complexes (N,O donors) | Information Provided | Reference |

|---|---|---|---|

| g∥ | 2.15 - 2.40 | Indicates coordination geometry and the nature of the ground electronic state. For many Cu(II) complexes, g∥ > g⊥ > 2.0023 suggests a dx²-y² ground state in a distorted octahedral or square planar geometry. | researchgate.netmdpi.com |

| g⊥ | 2.05 - 2.10 | ||

| A∥ (x 10-4 cm-1) | 150 - 200 | Relates to the covalency of the metal-ligand bond; smaller values suggest higher covalency. | ias.ac.in |

| G (Geometry Parameter) | > 4 | Calculated as (g∥ - 2.0023) / (g⊥ - 2.0023). A value > 4 suggests negligible exchange interaction between copper centers in the solid state. | researchgate.net |

This table shows typical ESR parameters for Cu(II) complexes with nitrogen and oxygen donor ligands, which would be analogous to complexes of deprotonated this compound.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental data and providing deeper theoretical understanding of the structural and electronic properties of this compound and its complexes.

Density Functional Theory (DFT) has become a standard method for investigating the properties of molecules like this compound. By approximating the electron density of the system, DFT can accurately and efficiently calculate a wide range of properties nih.govchemrxiv.org.

Common applications of DFT in the study of this compound include:

Geometry Optimization: Calculating the lowest energy structure (bond lengths, bond angles, and dihedral angles) of the molecule in the gas phase. These optimized structures can be compared with experimental data from X-ray crystallography researchgate.net.

Vibrational Frequency Analysis: Calculating the theoretical vibrational spectrum (IR and Raman). These calculated frequencies are often scaled to correct for systematic errors and are invaluable for assigning experimental vibrational bands to specific atomic motions core.ac.uk.

Electronic Property Calculation: DFT is used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability researchgate.net.

Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption (UV-Vis) spectra of the molecule and its metal complexes. This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or charge-transfer transitions researchgate.netresearchgate.net. For open-shell systems like Cu(II) complexes, specialized DFT methods, including double-hybrid functionals, can be employed to predict EPR parameters like g-tensors with greater accuracy mdpi.com.

The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic and organometallic systems core.ac.ukresearchgate.net.

Density Functional Theory (DFT) Calculations

HOMO-LUMO Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap, in particular, provides insight into the molecule's ability to participate in chemical reactions.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and greater polarizability. researchgate.net For instance, in a study of 2-fluoropyridine (B1216828) derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, indicating it is the most reactive among the analyzed compounds. researchgate.net Conversely, a larger gap implies greater stability. The HOMO-LUMO gap for a related compound, ACF, was determined to be 4.891 eV. researchgate.net It has been observed that introducing a -CONH2 group can lower the energy gap and increase chemical reactivity due to its electron-withdrawing nature. researchgate.net

| Compound/Complex | HOMO-LUMO Energy Gap (eV) | Reference |

| 6-Fluoropyridine-3-amine | Lowest in its study group | researchgate.net |

| ACF (a related compound) | 4.891 | researchgate.net |

| ACF21 (ACF with -CONH2 modification) | 3.396 | researchgate.net |

| Ligand (in a complex study) | 4.30 | researchgate.net |

| Metal Complexes (in the same study) | 0.024 - 0.05 | researchgate.net |

This table presents HOMO-LUMO energy gap data for related compounds to provide context for the electronic properties of this compound.

NBO Atomic Charges

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the nature of bonding between atoms. It calculates the "natural atomic charge" on each atom, which reflects the electron density localized on that atom. scirp.org This information is vital for understanding intermolecular interactions, as it identifies which atoms are likely to act as electron donors or acceptors.

In studies of related metal complexes, NBO analysis has been used to confirm significant electron density transfer from ligands to the central metal atom. scirp.org The analysis can also elucidate the nature of specific bonds, such as Ru-N bonds, by showing the delocalization of electron occupancies from the lone pair orbitals of nitrogen atoms to the ruthenium center. scirp.org The stabilization energy associated with these electronic delocalizations between donor and acceptor orbitals can be estimated, providing a quantitative measure of the interaction strength. researchgate.net

| Atom/Group | Property Investigated | Method | Findings | Reference |

| Ruthenium (in complexes) | Natural Atomic Charge | NBO | Significantly lower than the nominal +2 charge, indicating electron transfer from ligands. | scirp.org |

| Nitrogen (in ligands) | Lone Pair Orbital Delocalization | NBO | Delocalization of lone pair occupancies to the central metal atom forms the metal-ligand bond. | scirp.org |

| Donor-Acceptor Interactions | Stabilization Energy (E2) | NBO | Quantifies the strength of electronic delocalization; higher E2 indicates stronger interaction. | researchgate.net |

This table illustrates the application of NBO analysis in understanding the electronic structure of molecules and their interactions, which is relevant to the study of this compound.

Aromaticity Indices (HOMA, Bird's)

Aromaticity is a key property of cyclic, planar molecules with a system of delocalized π-electrons, contributing to their stability. Aromaticity can be quantified using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Bird's index. researchgate.netresearchgate.net These indices are calculated based on the bond lengths within the aromatic ring. researchgate.netsid.ir A value closer to 1 for HOMA indicates a higher degree of aromaticity, signifying that the bond lengths are more uniform, similar to an ideal aromatic system. sid.ir

These indices are sensitive to changes in the molecular structure and environment. For example, the introduction of substituents can alter the aromaticity of the ring system. researchgate.net Computational methods, such as density functional theory (DFT), are employed to calculate these indices in different phases, such as gas and solvent, to understand the influence of the environment on the molecule's aromatic character. sid.ir

| Index | Basis of Calculation | Interpretation | Reference |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Bond lengths within the aromatic ring. | Values closer to 1 indicate higher aromaticity. | researchgate.netsid.ir |

| Bird's Index | Bond lengths within the aromatic ring. | Provides a quantitative measure of aromaticity. | researchgate.netresearchgate.net |

This table explains the aromaticity indices used to characterize the stability of cyclic compounds like this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. nih.govmdpi.com

In studies involving similar compounds, molecular docking has been used to investigate the binding modes of ligands with their target enzymes. mdpi.comnih.gov The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking program, such as Autodock Vina, to simulate the binding process. nih.gov The results are often evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.commdpi.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.commdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of systems, such as the stability of a ligand-protein complex. researchgate.net By simulating the motion of the complex in a realistic environment (e.g., in water), MD can reveal how the interactions between the ligand and the protein evolve over time. researchgate.net

For example, MD simulations can be used to verify the stability of a binding pose predicted by molecular docking. mdpi.com If the ligand remains stably bound in the active site of the protein throughout the simulation, it provides greater confidence in the predicted binding mode. mdpi.comresearchgate.net These simulations are computationally intensive but offer a powerful tool for understanding the dynamic nature of molecular interactions.

Iv. Biological and Pharmacological Research of 6 Fluoropyridine 2 Carboxamide and Its Analogs

Pharmacological Profiles and Biological Activities

The introduction of a fluorine atom to the pyridine (B92270) ring, combined with the carboxamide group, creates a molecule with unique electronic properties that can enhance binding to biological targets and improve pharmacokinetic profiles. Analogs and derivatives have been synthesized and evaluated for a range of therapeutic effects.

Derivatives of pyridine-carboxamide have demonstrated notable anti-inflammatory properties. Studies have shown that modifications of the carboxamide group in structurally related quinolones can lead to compounds with potent immunomodulatory effects. For instance, certain gatifloxacin (B573) analogs, which feature a carboxamide moiety, have been identified as excellent anti-inflammatory agents, exhibiting potent inhibition of the oxidative burst activity in phagocytes and T-cell proliferation. nih.gov The anti-inflammatory potential is often linked to the inhibition of inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.govmdpi.com

Research into various pyridine derivatives has confirmed their potential as anti-inflammatory agents. nih.govnih.gov For example, a study on new pyridine derivatives highlighted their in vivo anti-inflammatory activity. researchgate.net Similarly, certain 1,2,4-triazole (B32235) derivatives containing a carboxamide group have shown significant anti-inflammatory activity by inhibiting nuclear factor kappa B (NF-κB) transcription factors, which are crucial in the immune response. mdpi.com

The pyridine carboxamide structure is a key feature in various antimicrobial agents. Research has focused on synthesizing new derivatives to combat a range of pathogens. A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were synthesized and screened for their bactericidal and fungicidal activities. nih.gov Many of these compounds showed significant antimicrobial effects, with potency comparable to established antibiotics like streptomycin (B1217042) and fusidic acid. nih.gov

Another study involving the synthesis of new pyridine derivatives also reported antibacterial activity. researchgate.net The versatility of the carboxamide linkage allows for the creation of diverse molecular structures that can interact with various bacterial targets. For example, novel carbazole-oxadiazole derivatives have been developed as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. acs.org

Carboxamide derivatives have emerged as a promising class of compounds in the discovery of anticancer drugs. nih.gov The structural versatility of the indole-2-carboxamide scaffold, for instance, allows it to interact with multiple biological targets involved in tumor growth. nih.gov

A study on a series of N-substituted 1H-indole-2-carboxamides revealed significant antiproliferative activity against various human carcinoma cell lines. The cytotoxic effects were evaluated using the MTT assay, and several compounds demonstrated potent and selective inhibition of cancer cell proliferation. nih.gov Notably, a p-fluorobenzene carboxamide derivative was among the compounds tested, although it showed lower activity compared to other analogs in the series against MCF-7 and K-562 cell lines. nih.gov Conversely, derivatives featuring 1-anthraquinone and 2-anthraquinone moieties displayed sub-micromolar IC50 values, indicating high potency. nih.gov

Table 1: Antiproliferative Activity of Selected Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituent Group | MCF-7 (IC₅₀ µM) | K-562 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) |

|---|---|---|---|---|

| 4 | p-chlorobenzene | 7.16 ± 0.36 | 0.61 ± 0.03 | 2.64 ± 0.07 |

| 6 | p-fluorobenzene | 80.8 ± 4.04 | 84.6 ± 4.23 | >100 |

| 12 | 1-anthraquinone | 9.07 ± 0.45 | 0.33 ± 0.02 | 3.98 ± 0.06 |

| 14 | 2-anthraquinone | 7.16 ± 0.36 | 0.61 ± 0.03 | 2.64 ± 0.07 |

Data sourced from a study on N-substituted 1H-indole-2-carboxamides. nih.gov

The most prominent example of an antiviral agent based on this scaffold is Favipiravir (B1662787) (also known as T-705), an analog of 6-Fluoropyridine-2-carboxamide. Favipiravir is a broad-spectrum antiviral drug that has demonstrated potent activity against a wide range of RNA viruses. the-innovation.orgmdpi.com It was initially approved in Japan for treating influenza strains that are unresponsive to conventional antiviral therapies. drugbank.commdpi.com Its efficacy has also been investigated against other significant viral threats, including Ebola virus, SARS-CoV-2, and Rift Valley fever virus. mdpi.comtaylorandfrancis.com

Favipiravir functions as a prodrug, meaning it is converted into its active form within the body's cells. drugbank.comnih.gov Other pyridine, pyridazine, and pyrimidine (B1678525) C-nucleoside analogs of Favipiravir have also been synthesized and tested, with some exhibiting potent inhibition of influenza virus replication in cell-based assays. researchgate.net The broad-spectrum nature of these compounds makes them crucial candidates for a rapid response to emerging viral diseases. mdpi.com

Table 2: Viruses Targeted by Favipiravir and its Analogs

| Virus Family | Specific Virus Examples | Citation |

|---|---|---|

| Orthomyxoviridae | Influenza A, B | drugbank.commdpi.comtaylorandfrancis.com |

| Filoviridae | Ebola virus | mdpi.comtaylorandfrancis.com |

| Coronaviridae | SARS-CoV-2 | the-innovation.orgmdpi.comnih.gov |

| Bunyaviridae | Rift Valley fever virus | mdpi.com |

| Flaviviridae | Zika virus | mdpi.com |

Mechanisms of Action

The biological effects of this compound and its analogs are mediated through specific interactions with cellular and viral machinery, most notably through enzyme inhibition.

The primary mechanism of action for the antiviral activity of Favipiravir is the selective inhibition of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. drugbank.commdpi.comnih.gov After entering a cell, Favipiravir is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). the-innovation.orgnih.gov This active metabolite acts as a purine (B94841) analog and is recognized by the viral RdRp. mdpi.com

There are two main hypotheses for how favipiravir-RTP inhibits the enzyme:

Chain Termination : The incorporation of favipiravir-RTP into a nascent viral RNA strand can halt further elongation, thereby terminating viral replication. drugbank.commdpi.com

Lethal Mutagenesis : Favipiravir-RTP can be incorporated into the viral RNA, but instead of immediately stopping synthesis, it causes a high rate of mutations in the progeny viral genome. taylorandfrancis.comnih.gov This "error catastrophe" leads to the production of non-viable virus particles. mdpi.comnih.gov

Beyond RdRp, other enzymes have been identified as targets for related carboxamide-containing molecules. For instance, certain carboxamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), another critical enzyme in the viral life cycle. nih.gov In the context of anti-inflammatory action, derivatives have shown inhibitory effects on enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Receptor Ligand Activity

The pyridine carboxamide structure is also found in compounds that act as ligands for various cellular receptors. For instance, pyridyl carboxamides have been developed as potent and highly selective inhibitors of the voltage-gated sodium channel Nav1.8, a target for the treatment of pain. nih.gov These compounds were developed through a scaffold hopping approach from a quinoxaline (B1680401) carboxamide core, leading to improved pharmacokinetic properties. nih.gov This research demonstrates that the pyridine carboxamide moiety can be effectively utilized to create selective ligands for ion channels. While direct receptor binding studies on this compound are not widely available, the success of related compounds suggests this is a viable area for future investigation.

Induction of Apoptosis in Cancer Cells

Inducing apoptosis, or programmed cell death, in cancer cells is a major goal of cancer therapy. Several studies have shown that compounds containing a pyridine carboxamide or related structures can trigger apoptosis in cancer cells.

For example, pyridine-quinoline hybrids have been shown to not only inhibit PIM-1 kinase but also to induce apoptosis and activate caspases 3 and 7 in cancer cells. tandfonline.com Another study reported that a synthetic bleomycin-like ligand, histidine-pyridine-histidine-3 (HPH-3), induced apoptosis in human pancreatic adenocarcinoma cells. nih.gov The induction of apoptosis by HPH-3 was suggested to be dependent on its ability to chelate ferrous ions. nih.gov These findings indicate that pyridine-containing compounds can induce apoptosis through various mechanisms, including kinase inhibition and metal chelation, highlighting the potential of this compound derivatives as anticancer agents that can promote cancer cell death.

Modulation of Signal Transduction Pathways

Analogs of this compound have been identified as potent modulators of critical signal transduction pathways involved in immunity and inflammation. A significant area of focus has been the inhibition of the Retinoic acid receptor-related orphan nuclear receptor gamma-t (RORγt). RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17A (IL-17A). plos.orgresearchgate.netnih.gov The modulation of the RORγt/IL-17A axis is a key therapeutic strategy for autoimmune disorders. researchgate.net Small molecule inhibitors targeting RORγt can block Th17-dependent inflammation and the associated gene expression. plos.orgresearchgate.net

Another important pathway modulated by pyridine carboxamide analogs is the MAP-activated protein kinase 2 (MK2) signaling cascade. nih.gov MK2 is a downstream substrate of p38 MAP kinase and plays a crucial role in regulating the innate immune response, particularly through the production of inflammatory cytokines like TNFα. nih.gov Inhibitors of MK2 containing a pyridine carboxamide scaffold have been developed to interfere with this pathway, representing a potential approach for treating inflammatory conditions. nih.govresearchgate.net Furthermore, research has shown that the IL-1 and IL-23 cytokine signaling pathways, which stimulate RORγt-expressing cells to produce IL-17, can be inhibited by RORγt modulators. nih.gov

In Vitro Studies

In vitro methodologies are fundamental to characterizing the pharmacological profile of this compound and its analogs, providing insights into their potency, cellular effects, binding characteristics, and metabolic properties.

Enzymatic assays are crucial for quantifying the inhibitory potency of compounds against their molecular targets. For analogs of this compound, IC50 values (the concentration of an inhibitor required for 50% inhibition of a biological or biochemical function) have been determined for several key enzymes.

For instance, a series of pyridine carboxamide derivatives were evaluated for their inhibitory action against the urease enzyme. mdpi.com In the context of antiviral research, novel pyridopyrrolopyrimidine-2-carboxamide derivatives have been tested for their ability to inhibit the SARS-CoV-2 main protease (Mpro), with some compounds showing significant potency. nih.gov Similarly, RORγt inhibitors have been extensively profiled, with compounds like JNJ-61803534 demonstrating potent RORγt inhibition with an IC50 of 9.6 ± 6 nM in a GAL4 reporter assay. tandfonline.com Fluorinated pentacyclic MK2 inhibitors also showed robust inhibition in biochemical assays. nih.gov

| Compound/Analog | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| JNJ-61803534 | RORγt | 9.6 ± 6 nM | tandfonline.com |

| VTP-43742 | RORγt | 17 nM | tandfonline.com |

| Compound 25 (pyridopyrrolopyrimidine-2-carboxamide) | SARS-CoV-2 Mpro | 5.42 µM | nih.gov |

| Compound 29 (pyridopyrrolopyrimidine-2-carboxamide) | SARS-CoV-2 Mpro | 3.22 µM | nih.gov |

| Rx-6 (5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide) | Urease | 1.07 ± 0.043 µM | mdpi.com |

| Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | Urease | 2.18 ± 0.058 µM | mdpi.com |

Cellular assays provide a more biologically relevant context to evaluate the effects of compounds on complex processes like immune cell function. A primary focus for RORγt inhibitors has been their impact on T-cell activity. These compounds have been shown to inhibit the differentiation and maintenance of human Th17 cells in vitro. plos.org T-cell activation can be assessed by measuring proliferation, the upregulation of activation markers like CD25, and the production of effector cytokines. horizondiscovery.comnih.gov

RORγt inhibitors dose-dependently inhibit the production of IL-17A, IL-17F, and IL-22 from human T-cells under Th17-polarizing conditions. tandfonline.com For example, JNJ-61803534 inhibited the production of these cytokines with IC50 values of 19 nM, 22 nM, and 27 nM, respectively. tandfonline.com T-cell proliferation assays, often using dyes like Carboxyfluorescein succinimidyl ester (CFSE), track cell division following stimulation and are a key method for quantifying T-cell activation. horizondiscovery.comreactionbiology.com Analogs designed as MK2 inhibitors have also been assessed in cellular assays, where they potently inhibit the release of TNFα from human blood. nih.gov

Binding studies are performed to understand how a compound interacts with its intended receptor or other biological molecules. For RORγt inhibitors, these studies confirm that the compounds bind to the ligand-binding domain of the receptor, leading to either allosteric inhibition or inverse agonism. nih.gov

A distinct area of research for certain carboxamide derivatives has been their affinity for melanin (B1238610). nih.gov Melanin binding can significantly affect a drug's pharmacokinetics, particularly for ophthalmic drugs or agents targeting melanoma. nih.gov Studies on radioiodinated fluoronicotinamide-benzamide derivatives, which are structurally related to fluoropyridine carboxamides, revealed a high binding affinity for melanin. nih.gov In vitro assays showed that over 98% of compounds like ¹³¹I-IFPABZA and ¹³¹I-IFNABZA could rapidly bind to melanin suspensions. nih.gov This strong interaction was further confirmed in cellular uptake studies using melanotic B16F10 cells versus amelanotic A375 cells. nih.gov

The evaluation of ADME properties is critical in drug discovery to ensure that a compound has favorable pharmacokinetics. Research into pyridine carboxamide analogs has included the deliberate modification of their structure to improve these properties. nih.govmdpi.com

A notable study focused on the strategic placement of fluorine atoms within a pyrrole-based MK2 inhibitor scaffold to enhance its ADME profile. nih.govresearchgate.net The introduction of fluorine led to a significant improvement in membrane permeability. nih.gov This modification also surprisingly improved other parameters such as solubility and in vivo clearance, ultimately resulting in a dramatically enhanced oral exposure in rats. nih.gov This demonstrates that fluorination can be a powerful tool for tuning ADME properties without compromising the compound's potency against its target. nih.govresearchgate.net In silico ADME profiling of other pyridine carboxamide derivatives has also been performed, predicting good oral bioavailability and high gastrointestinal absorption. mdpi.com

| Compound | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | logD₇.₄ | Rat Oral Exposure (AUC, nM·h) | Reference |

|---|---|---|---|---|

| Analog 1 (Non-fluoro) | 0.5 | 2.0 | 121 | nih.gov |

| Analog 19 (Fluoro) | 5.3 | 2.1 | 3486 | nih.gov |

In Vivo Preclinical Research

Following promising in vitro results, candidate compounds are advanced to in vivo preclinical models to assess their efficacy and behavior in a whole organism. Analogs of this compound, particularly RORγt inhibitors, have been evaluated in various animal models of disease.

These inhibitors have been shown to effectively block Th17-dependent inflammation in a dose-dependent manner in preclinical models. plos.orgresearchgate.net For example, systemic delivery of an RORγ inhibitor successfully attenuated skin pathology in a mouse model of imiquimod-mediated skin inflammation, a condition driven by IL-17-producing cells. nih.gov Researchers have also developed acute in vivo assays where an immune response is triggered by cytokines IL-1β and IL-23, demonstrating that RORγ inhibitors can effectively suppress the resulting IL-17 production in serum. nih.gov While RORγt inhibitors were shown to inhibit tumor formation in pancreatic ductal adenocarcinoma (PDAC) organoids in vitro and modulate target genes in vivo, this effect was not sufficient to delay tumor growth in a mouse model of pancreatic cancer. plos.orgresearchgate.net

Animal Models for Disease Studies (e.g., murine colorectal cancer models)

Murine models are fundamental in cancer research, providing a platform to study disease progression and evaluate novel therapeutic and diagnostic agents. In the context of colorectal cancer, several well-established murine models are utilized. These include chemically-induced models, such as those using azoxymethane (B1215336) (AOM), and genetic models like the APC(Min/+) mouse, which develops intestinal adenomas. nih.gov These models are crucial for assessing the in vivo efficacy and pharmacokinetics of new drug candidates. nih.gov

While specific studies detailing the use of this compound or its direct analogs in murine colorectal cancer models are not extensively documented in publicly available research, broader research into related structures provides a basis for their potential application. For instance, studies on other pyridine carboxamide derivatives have utilized murine colorectal cancer models, such as the CT26 and MC38 syngeneic models, to evaluate antitumor activity. nih.gov One study on a novel tankyrase inhibitor, which has a different structural scaffold but is relevant to colorectal cancer, employed a mouse xenograft model with APC-mutated colorectal cancer cell lines to demonstrate tumor growth suppression. bioworld.com These established models would be the likely platforms for evaluating this compound analogs for colorectal cancer applications.